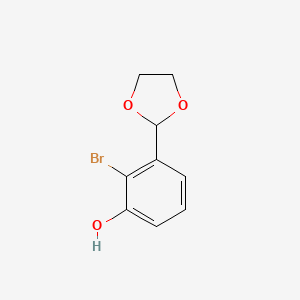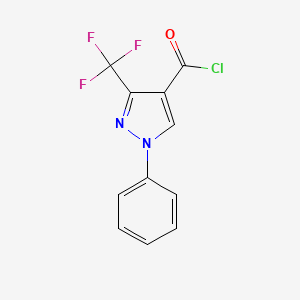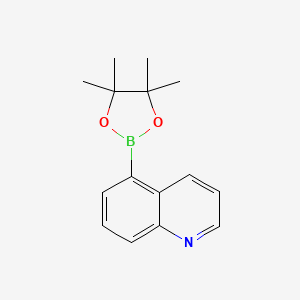
5-Quinolineboronic Acid Pinacol Ester
描述
5-Quinolineboronic Acid Pinacol Ester is an organoboron compound that features a quinoline ring attached to a boronic ester group
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline .
生化分析
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration. This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. For instance, it can be used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, it participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.
Molecular Mechanism
At the molecular level, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, the compound’s ability to form stable complexes with transition metals enables it to participate in catalytic reactions, further influencing biochemical processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as those involved in the hydroboration and borylation reactions are particularly noteworthy
Transport and Distribution
Within cells and tissues, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function For example, the compound may localize to the mitochondria, where it can influence metabolic processes and energy production
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolineboronic Acid Pinacol Ester typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a quinoline halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反应分析
Types of Reactions
5-Quinolineboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form quinoline boronic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Oxidation: Quinoline boronic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the halide used in the reaction.
科学研究应用
5-Quinolineboronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active quinoline derivatives.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Nitro-5-pyridineboronic acid pinacol ester
Uniqueness
5-Quinolineboronic Acid Pinacol Ester is unique due to its quinoline ring structure, which imparts specific electronic and steric properties that can influence its reactivity and applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
属性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRNJSUZRJEHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021868-08-5 | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
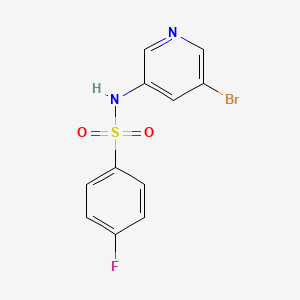
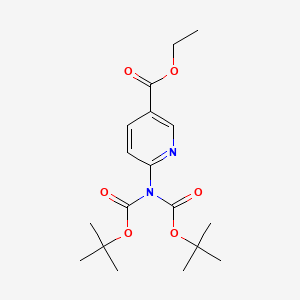
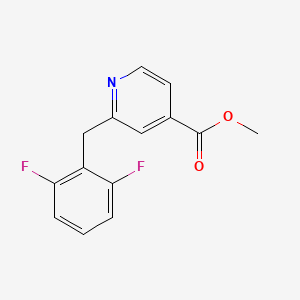
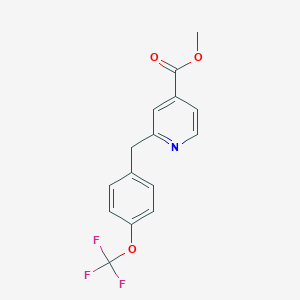
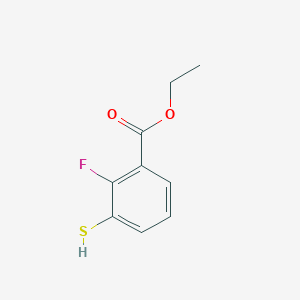
![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

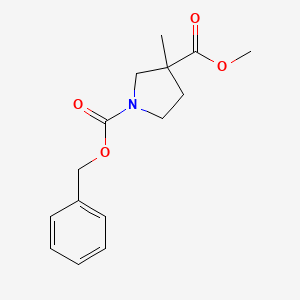
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)
